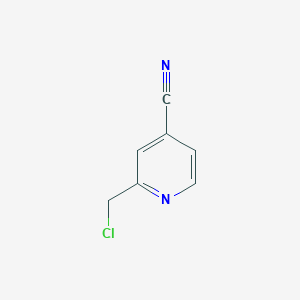

2-(Chloromethyl)isonicotinonitrile

Description

2-(Chloromethyl)isonicotinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a chloromethyl (-CH₂Cl) group at the 2-position and a nitrile (-CN) group at the 4-position (isonicotinonitrile scaffold). This structure confers dual reactivity: the chloromethyl group serves as a versatile electrophilic site for nucleophilic substitution, while the nitrile group enables participation in cycloaddition, hydrolysis, or reduction reactions. The compound is of interest in pharmaceutical and agrochemical research, particularly as a building block for synthesizing functionalized pyridine derivatives. Its hydrochloride salt (CAS: 1609396-24-8) is commercially available, suggesting enhanced stability or solubility in specific applications .

Properties

IUPAC Name |

2-(chloromethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-4-7-3-6(5-9)1-2-10-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENUXIGZQGZLCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278254 | |

| Record name | 2-(Chloromethyl)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51454-64-9 | |

| Record name | 2-(Chloromethyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51454-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

2-(Chloromethyl)isonicotinonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 4-pyridinecarboxamide with formaldehyde and hydrochloric acid, followed by dehydration to form the desired product . The reaction conditions typically include heating and the use of a suitable solvent such as ethanol or methanol. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Chloromethyl)isonicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of the nitrile group can yield primary amines or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Applications

2.1 Synthesis of Heterocycles

One of the primary applications of 2-(Chloromethyl)isonicotinonitrile is in the synthesis of heterocyclic compounds, particularly tetrazoles. Recent studies have demonstrated that this compound can act as a precursor for the synthesis of 5-substituted tetrazoles through [3+2] cycloaddition reactions with sodium azide. The process yields high product diversity and efficiency, with reported yields ranging from 75% to 99% depending on the reaction conditions and catalysts used .

Table 1: Synthesis of Tetrazoles Using this compound

| Reaction Conditions | Yield (%) | Catalyst Used |

|---|---|---|

| i-PrOH/H2O (3:1), MW irradiation | 90-99 | Scandium triflate |

| DMSO, Cu(II) catalyst | 75-96 | Cu(II) immobilized on silica |

| Solvent-free, expanded perlite | 85-98 | Expanded perlite |

2.2 Functionalization of Pyridines

The compound has also been utilized for the direct functionalization of pyridines. Through BF3-mediated reactions, this compound can facilitate the introduction of various substituents onto pyridine rings, enhancing their reactivity and expanding their utility in drug development .

Catalytic Applications

3.1 Photoredox Catalysis

Recent advancements have revealed that this compound can be employed in photoredox catalytic systems. It participates in radical coupling reactions under light activation, enabling the formation of complex molecular architectures with high enantioselectivity. This application is particularly relevant in the synthesis of pharmaceuticals where chirality is crucial .

4.1 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. This characteristic makes it a candidate for further development as an antibacterial agent .

4.2 Potential Anti-cancer Activity

Emerging studies suggest that compounds derived from this compound may possess anti-cancer properties. Preliminary investigations into its derivatives have shown promise in inhibiting cancer cell proliferation, warranting further exploration into its mechanisms and efficacy .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in the development of drugs that target specific enzymes or receptors.

Comparison with Similar Compounds

(a) 2-((4-Methoxybenzyl)amino)isonicotinonitrile

- Structure: Differs by replacing the chloromethyl group with a (4-methoxybenzyl)amino substituent.

- Reactivity: The amino group introduces nucleophilic character, enabling condensation or amidation reactions, unlike the electrophilic chloromethyl group in this compound.

- Applications: Likely used in medicinal chemistry for constructing amine-linked pharmacophores.

(b) 2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)acetonitrile

- Structure : A branched nitrile with a morpholine ring and chlorophenyl group.

- Reactivity : The morpholine ring enhances solubility in polar solvents, while the chlorophenyl group may direct electrophilic aromatic substitution.

- Applications: Potential use in CNS drug discovery due to morpholine’s prevalence in blood-brain barrier-penetrating agents. Discontinued status suggests synthetic or stability challenges .

(c) This compound Hydrochloride

- Structure : Hydrochloride salt of the parent compound.

- Reactivity : Improved solubility in aqueous systems compared to the free base, facilitating reactions in polar media.

- Applications : Preferred for salt-sensitive syntheses or biological assays requiring enhanced dissolution .

Physicochemical and Commercial Comparison

Biological Activity

2-(Chloromethyl)isonicotinonitrile (CAS No. 1609396-24-8) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of isonicotinonitrile, characterized by the presence of a chloromethyl group. Its molecular formula is C8H7ClN2, and it features a pyridine ring which contributes to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H7ClN2 |

| CAS Number | 1609396-24-8 |

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds containing the isonicotinonitrile moiety can act as inhibitors for several key enzymes involved in inflammatory processes and cellular signaling pathways.

- Nitric Oxide Synthase Inhibition : Similar compounds have been studied for their ability to inhibit inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammation and pain. Inhibiting iNOS can reduce nitric oxide production, thereby alleviating inflammatory responses .

- Receptor Modulation : Studies suggest that derivatives of isonicotinonitrile may interact with adenosine receptors, which play a crucial role in neurotransmission and inflammation. For instance, certain derivatives have shown promising activity as dual antagonists for adenosine A2A and A1 receptors, which could be beneficial in treating conditions like Parkinson's disease .

Biological Activity Data

Research findings on the biological activity of this compound indicate its potential therapeutic applications:

In Vitro Studies

- Antimicrobial Activity : Preliminary studies have indicated that related compounds exhibit antibacterial properties against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

- Anti-inflammatory Effects : Compounds with similar structures have been shown to reduce inflammation markers in cell cultures, suggesting that this compound may possess similar anti-inflammatory properties.

Case Studies

- Study on Pain Management : A study investigating the effects of iNOS inhibitors revealed that compounds structurally related to this compound significantly reduced pain responses in animal models of inflammatory pain . These findings support the hypothesis that this compound may serve as a novel analgesic.

- Neuroprotective Effects : Research has highlighted the neuroprotective potential of certain isonicotinonitrile derivatives in models of neurodegenerative diseases. These compounds were found to enhance neuronal survival under oxidative stress conditions, indicating a possible role in treating diseases like Alzheimer's and Parkinson's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Position of Substituents : The position of the chloromethyl group relative to the nitrile group significantly affects the compound's interaction with biological targets. For example, studies have shown that changing the position of functional groups on the pyridine ring alters receptor binding affinity and enzyme inhibition potency.

- Electronic Effects : The presence of electron-withdrawing groups (EWGs) like chlorine enhances the reactivity of the nitrile group, potentially increasing its biological activity through better interaction with nucleophiles in target enzymes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chloromethyl)isonicotinonitrile, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

-

Direct Chloromethylation : React isonicotinonitrile with chloromethylating agents (e.g., ClCH₂OCH₃) under acidic catalysis. Optimization involves temperature control (80–120°C) and inert atmosphere to minimize side reactions .

-

Multi-Component Reactions : Utilize aldehydes and amines in one-pot syntheses, as demonstrated in analogous systems (e.g., para-chlorobenzaldehyde and allyl amine in acetic acid) .

-

Yield Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1:1.2 molar ratio of nitrile to chlorinating agent) and use scavengers (e.g., triethylamine) to trap HCl byproducts .

Synthetic Route Catalyst Temp. Range Reported Yield Direct Chloromethylation H₂SO₄ 80–120°C 60–75% Multi-Component Reaction Acetic Acid 25–50°C 45–65%

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address potential structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and chloromethyl (-CH₂Cl) signals (δ 4.5–5.0 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in pyridine derivatives .

- IR Spectroscopy : Confirm nitrile (C≡N) stretch (~2220 cm⁻¹) and C-Cl bonds (~650 cm⁻¹). Compare with reference spectra for regioisomeric impurities .

- Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 153.5 (C₇H₅ClN₂). Fragmentation patterns distinguish between chloromethyl and methylchloro isomers .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions, and what strategies mitigate competing elimination pathways?

- Methodological Answer :

- Mechanistic Insight : The -CH₂Cl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the pyridine ring may favor elimination (E2) under basic conditions .

- Mitigation Strategies :

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Maintain low temperature (0–10°C) and add phase-transfer catalysts (e.g., TBAB) to enhance SN2 selectivity .

- Kinetic Analysis : Monitor reaction via in-situ IR or GC-MS to quantify SN2 vs. E2 products. Adjust base strength (e.g., K₂CO₃ instead of NaOH) .

Q. What computational chemistry approaches are suitable for predicting the stability and degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

-

DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess bond dissociation energies (BDEs) of C-Cl and C≡N bonds. Predict hydrolysis pathways in aqueous media .

-

Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water, DCM) to model degradation kinetics. Use software like Gaussian or ORCA .

-

Degradation Studies : Correlate computational predictions with experimental HPLC data under UV light or varying pH (Table below) .

Condition Degradation Product Half-Life (Predicted) Half-Life (Experimental) pH 7, 25°C Hydrolysis to carboxylic acid 48 hours 52 hours UV Exposure, 40°C Radical-mediated decomposition 12 hours 10 hours

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 82–85°C in vs. 108–109°C in for analogous compounds).

- Resolution :

Verify purity via HPLC (≥95%) and crystallinity (XRD).

Assess hygroscopicity; moisture absorption lowers observed melting points .

Compare DSC protocols (heating rate, sample encapsulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.